molecular formula C20H25N5O7S2 B1207243 Cefetamet pivoxyl

Cefetamet pivoxyl

Cat. No.: B1207243
M. Wt: 511.6 g/mol
InChI Key: DASYMCLQENWCJG-MLGOLLRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefetamet pivoxyl is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to form the active agent, cefetamet. Cefetamet exhibits excellent in vitro activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It is particularly effective against β-lactamase-producing strains of H. influenzae and M. catarrhalis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefetamet pivoxyl involves a multi-step synthetic process. One method includes reacting (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid with p-nitrophenol, followed by the addition of 7-ADCA (7-aminocephalosporanic acid). The reaction mixture is then adjusted with hydrochloric acid to obtain cefetamet. The final step involves reacting cefetamet with iodometyl pivalate and adding hydrochloric acid to generate this compound hydrochloride .

Industrial Production Methods: Industrial production of this compound often involves the use of fluidized bed spray methods to create fine granules. These granules are then coated with a film-forming material, plasticizer, and antiblocking agent to improve the taste and ease of administration .

Chemical Reactions Analysis

Types of Reactions: Cefetamet pivoxyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound in the body releases the active cefetamet, which then exerts its antibacterial effects .

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis in the gastrointestinal tract.

    Oxidation: Reaction with oxidizing agents under controlled conditions.

    Substitution: Reaction with various nucleophiles under specific conditions.

Major Products: The primary product of hydrolysis is cefetamet, which is the active antibacterial agent. Other reactions may yield various intermediates and by-products depending on the reagents and conditions used .

Scientific Research Applications

Cefetamet pivoxyl has been extensively studied for its antibacterial properties. It is used in the treatment of upper and lower respiratory tract infections, urinary tract infections, and gonorrhea. Its broad-spectrum activity makes it effective against a wide range of Gram-positive and Gram-negative bacteria .

In addition to its clinical applications, this compound is also used in research to study bacterial resistance mechanisms and the efficacy of β-lactam antibiotics. Its stability against β-lactamases makes it a valuable tool in microbiological and pharmacological studies .

Mechanism of Action

Cefetamet pivoxyl exerts its antibacterial effects by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to one or more of the penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. The inhibition of PBPs leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Cefetamet pivoxyl stands out due to its improved activity against β-lactamase-producing strains and its effectiveness in treating a wide range of infections.

Properties

Molecular Formula

C20H25N5O7S2

Molecular Weight

511.6 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/t12-,16-/m1/s1

InChI Key

DASYMCLQENWCJG-MLGOLLRUSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Synonyms

7-(2 (2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-desacetoxyceph-3-em-4-carboxylic acid pivaloyloxymethyl ester
cefetamet pivaloyloxymethyl ester
cefetamet pivoxil
cefetamet pivoxyl
Ro 15-8075
Ro-15-8075

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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